2-Methoxycyclohexan-1-ol (CAS: 2979-24-0) is a cyclic beta-alkoxy alcohol characterized by adjacent hydroxyl and methoxy groups on a cyclohexane ring. Functioning as a highly versatile chiral building block, it exhibits a boiling point of approximately 198 °C and a density of 0.99 g/cm³ [1]. The compound exists as a mixture of cis- and trans-diastereomers, with the trans-isomer frequently resolved via enzymatic processes to yield the highly valuable (1S,2S)-enantiomer. In industrial procurement, this compound is primarily sourced as a critical precursor for 2-methoxycyclohexanone, which provides essential bidentate coordination sites for stereoselective metal-enolate chemistry. Its unique balance of lipophilicity and hydrogen-bonding capacity makes it indispensable for the synthesis of advanced pharmaceutical intermediates, most notably tricyclic β-lactam antibiotics [2].
Substituting 2-Methoxycyclohexan-1-ol with generic analogs like cyclohexanol or 1,2-cyclohexanediol fundamentally compromises downstream synthetic utility. Cyclohexanol lacks the C2 methoxy group, which is strictly required to form the rigid, chelated tin(IV) or titanium(IV) enolates necessary for high diastereoselectivity in azetidinone condensation reactions [1]. Conversely, replacing it with 1,2-cyclohexanediol introduces a second strong hydrogen-bond donor, significantly altering the molecule's solubility profile, increasing its boiling point to over 270 °C, and changing its oxidation trajectory to yield diones or ring-cleavage products rather than the targeted mono-ketone [2]. Consequently, for workflows demanding precise stereocontrol and specific bidentate ligand formation, 2-Methoxycyclohexan-1-ol cannot be replaced by other in-class cycloalkanols.
2-Methoxycyclohexan-1-ol demonstrates superior thermal processability for high-temperature reactions compared to simple cycloalkanols. It features a boiling point of 198 °C at atmospheric pressure, whereas unsubstituted cyclohexanol boils at 161 °C . This 37 °C differential allows 2-Methoxycyclohexan-1-ol to be utilized in elevated-temperature enzymatic resolutions and catalytic oxidations without premature solvent-phase loss or the need for pressurized reactors.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 198 °C |
| Comparator Or Baseline | Cyclohexanol (161 °C) |
| Quantified Difference | +37 °C higher boiling point |
| Conditions | 760 mmHg (atmospheric pressure) |
Enables broader operational temperature windows during industrial-scale derivatization and enzymatic resolution workflows.
The presence of the methoxy ether linkage optimizes the phase partitioning behavior of 2-Methoxycyclohexan-1-ol relative to diol alternatives. It exhibits a calculated LogP of approximately 0.7, making it highly miscible in organic solvents like dichloromethane and cyclohexane [1]. In contrast, 1,2-cyclohexanediol has a negative LogP (approx. -0.4), rendering it highly hydrophilic and poorly soluble in non-polar media. This distinct lipophilicity profile is critical for its extraction and processing in biphasic organic synthesis.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | ~0.7 (Lipophilic) |
| Comparator Or Baseline | 1,2-Cyclohexanediol (~ -0.4, Hydrophilic) |
| Quantified Difference | ~1.1 LogP unit shift towards lipophilicity |
| Conditions | Standard octanol-water partitioning models |
Ensures high solubility in the non-polar solvents required for large-scale enzymatic resolution and subsequent oxidation steps.
Upon oxidation to 2-methoxycyclohexanone, the compound's structural motif provides a critical bidentate coordination site not present in standard cycloalkanols. The adjacent carbonyl and methoxy oxygen atoms form a rigid 1:1 chelate complex with Lewis acids like SnCl4 [1]. This chelation locks the conformation of the enolate, enabling highly diastereoselective aldol-type condensations with azetidinones. Unsubstituted cyclohexanol derivatives cannot form this bidentate chelate, resulting in poor or non-existent stereocontrol in identical coupling reactions.
| Evidence Dimension | Enolate Chelation Capacity |
| Target Compound Data | Forms rigid 1:1 bidentate chelate with SnCl4 |
| Comparator Or Baseline | Cyclohexanol derivatives (Monodentate, no chelation) |
| Quantified Difference | Enables high diastereoselectivity in targeted condensations vs. negligible stereocontrol |
| Conditions | Lewis acid-mediated condensation in dichloromethane at 0 °C |
This specific coordination geometry is an absolute requirement for the stereoselective synthesis of complex pharmaceutical molecules like trinems.
2-Methoxycyclohexan-1-ol is heavily procured as the primary starting material for synthesizing Sanfetrinem and related tricyclic β-lactam antibiotics [1]. Its oxidation yields 2-methoxycyclohexanone, which undergoes stereoselective condensation with 4-acetoxyazetidinones. The methoxy group is ultimately retained in the final drug molecule, where it significantly enhances antimicrobial activity compared to unsubstituted analogs.
The racemic trans-mixture of 2-Methoxycyclohexan-1-ol is an ideal substrate for large-scale enzymatic resolution . Using Candida antarctica lipase B (CAL-B) in organic solvents like cyclohexane, the mixture is efficiently resolved to isolate the highly valuable (1S,2S)-enantiomer. Its specific LogP and liquid state at processing temperatures make it perfectly suited for these biocatalytic manufacturing routes.
Beyond specific antibiotic synthesis, the oxidized form of this compound is procured to study and execute stereoselective aldol-type condensations [1]. The ability of the alpha-methoxy ketone to form rigid 1:1 chelates with Sn(IV) and Ti(IV) makes it a benchmark substrate for developing new diastereoselective coupling methodologies in complex natural product synthesis.
Irritant